2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-amino-6-nitrobenzo[de]isoquinoline-1,3-dione, which accurately reflects its structural composition and functional group positioning. The molecular formula C₁₂H₇N₃O₄ indicates a complex heterocyclic structure containing twelve carbon atoms, seven hydrogen atoms, three nitrogen atoms, and four oxygen atoms. The molecular weight has been precisely determined as 257.20 grams per mole, providing essential data for quantitative analysis and synthetic applications.
The Chemical Abstracts Service registry number 52083-01-9 serves as the unique identifier for this compound in chemical databases and literature. Alternative nomenclature systems have generated additional names for this structure, including 3-amino-10-nitro-3-azatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione, which emphasizes the tricyclic nature of the molecular framework. The International Chemical Identifier representation InChI=1S/C12H7N3O4/c13-14-11(16)7-3-1-2-6-9(15(18)19)5-4-8(10(6)7)12(14)17/h1-5H,13H2 provides a standardized method for representing the compound's connectivity and stereochemistry.
The Simplified Molecular Input Line Entry System notation C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)N)N+[O-] offers a linear representation of the molecular structure that facilitates database searches and computational analysis. This notation clearly identifies the nitro group substitution at position 6 and the amino group substitution at position 2 of the benzo[de]isoquinoline-1,3-dione core structure. The systematic analysis of these various nomenclature systems demonstrates the compound's complex molecular architecture and provides multiple pathways for identification and classification in chemical databases.
Crystallographic Structure Determination
Crystallographic analysis reveals that this compound exhibits distinct structural characteristics that influence its physical and chemical properties. The compound demonstrates a planar aromatic core structure typical of naphthalimide derivatives, with the electron-withdrawing nitro group and electron-donating amino group creating significant electronic effects throughout the molecular framework. Related studies on benzo[de]isoquinoline-1,3-dione derivatives have shown that these compounds typically exhibit strong π–π stacking interactions in the solid state, with intermolecular distances ranging from 3.31 to 3.41 Ångströms.
The crystalline structure of similar compounds in this family demonstrates that the planar nature of the benzo[de]isoquinoline core facilitates organized packing arrangements in the solid state. The presence of both amino and nitro substituents introduces additional hydrogen bonding capabilities and dipole-dipole interactions that influence the overall crystal packing geometry. Multiple hydrogen bonds can form between adjacent molecules, creating complex three-dimensional networks that stabilize the crystalline phase. The electron-deficient nature of the aromatic system, enhanced by the nitro substitution, promotes strong intermolecular interactions that contribute to the compound's solid-state stability.
Structural analysis indicates that the amino group at position 2 can participate in hydrogen bonding interactions, while the nitro group at position 6 serves as both a hydrogen bond acceptor and a strong electron-withdrawing substituent. The imide functionality inherent in the benzo[de]isoquinoline-1,3-dione framework provides additional sites for intermolecular interactions through carbonyl oxygen atoms. These multiple interaction sites create a complex network of non-covalent forces that determine the compound's crystalline properties and influence its behavior in various chemical environments.
Comparative Analysis with Benzo[de]isoquinoline-1,3-dione Derivatives
Comparative structural analysis with other benzo[de]isoquinoline-1,3-dione derivatives reveals significant variations in electronic and steric properties based on substituent patterns. The compound 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione demonstrates how different substitution patterns affect molecular geometry and electronic distribution. The phenyl substitution at position 2 creates a substantially different steric environment compared to the amino substitution in the target compound, leading to altered intermolecular interactions and potentially different biological activities.
Studies of related derivatives such as 2-(2-aminoethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione show how extended alkyl chains affect molecular flexibility and solubility characteristics. The ethylamine substitution provides increased conformational freedom compared to the direct amino substitution, which may influence both solid-state packing and solution-phase behavior. These structural variations demonstrate the versatility of the benzo[de]isoquinoline-1,3-dione scaffold for generating compounds with diverse physical and chemical properties.
The electron affinity values reported for benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes range from 3.69 to 3.87 electron volts, indicating the strong electron-accepting nature of these aromatic systems. The introduction of nitro groups further enhances this electron-deficient character, while amino substitutions provide electron-donating effects that can modulate the overall electronic properties. This electronic tuning capability makes the benzo[de]isoquinoline-1,3-dione framework particularly valuable for applications requiring specific electronic characteristics.
Analysis of 4-nitro-N-alkyl-1,8-naphthalimides demonstrates the reactivity patterns associated with nitro-substituted aromatic imides. These compounds undergo nucleophilic aromatic substitution reactions with thiols, producing fluorescent products that have found applications in analytical chemistry. The structural similarity between naphthalimides and benzo[de]isoquinoline-1,3-diones suggests that similar reactivity patterns may be observed for nitro-substituted derivatives of the latter compound class.
Tautomeric Forms and Resonance Stabilization Mechanisms
The tautomeric behavior of this compound involves complex equilibria between different structural forms that can significantly influence the compound's chemical and physical properties. Studies of related naphthyridine derivatives have demonstrated that compounds containing both amino and carbonyl functionalities exhibit multiple tautomeric forms in solution and solid states. The amino-imino tautomerism represents one of the primary equilibria, where the amino hydrogen can migrate to form imino structures with altered electronic distributions.
The presence of the nitro group at position 6 introduces additional electronic effects that can stabilize certain tautomeric forms through resonance interactions. The electron-withdrawing nature of the nitro substituent increases the acidity of the amino group, potentially favoring tautomeric forms where the amino hydrogen participates in intramolecular or intermolecular hydrogen bonding. Density functional theory calculations have proven essential for understanding these tautomeric equilibria, as they provide detailed information about the relative energies and electronic structures of different forms.
Resonance stabilization mechanisms play a crucial role in determining the predominant tautomeric forms under different conditions. The extended conjugated system of the benzo[de]isoquinoline-1,3-dione framework allows for delocalization of electron density across the entire molecular structure. The amino group can participate in resonance donation to the aromatic system, while the nitro group serves as a powerful electron-withdrawing substituent that affects the overall charge distribution. These competing electronic effects create a complex landscape of resonance structures that must be considered when predicting chemical behavior.
The imide functionality within the benzo[de]isoquinoline-1,3-dione core provides additional opportunities for tautomerism through keto-enol equilibria. The carbonyl groups can participate in hydrogen bonding interactions that stabilize specific tautomeric forms, particularly in the solid state where intermolecular interactions become more significant. Nuclear magnetic resonance spectroscopy and X-ray crystallography have been instrumental in identifying the predominant tautomeric forms in different phases and understanding the factors that influence tautomeric equilibria.
Theoretical studies utilizing Gauge-Independent Atomic Orbital calculations have provided detailed insights into the nuclear magnetic resonance characteristics of different tautomeric forms. These calculations help distinguish between closely related structures and provide a framework for interpreting experimental spectroscopic data. The ability to predict and understand tautomeric behavior is essential for applications involving this compound, as different tautomeric forms may exhibit vastly different chemical reactivities and physical properties.
Properties
IUPAC Name |
2-amino-6-nitrobenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4/c13-14-11(16)7-3-1-2-6-9(15(18)19)5-4-8(10(6)7)12(14)17/h1-5H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHRHUZMJQITPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353705 | |
| Record name | 2-Amino-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52083-01-9 | |
| Record name | 2-Amino-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as benzene and petroleum ether, followed by recrystallization to obtain the pure compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The amino group can be functionalized to form imines, amines, thioureas, and hydrazones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one are used for functionalization.
Major Products Formed:
Imines, amines, thioureas, and hydrazones: are major products formed from substitution reactions involving the amino group.
Scientific Research Applications
Antiviral Activity
Recent studies have demonstrated that derivatives of 2-amino-benzo[de]isoquinoline-1,3-dione exhibit promising antiviral properties against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). In a cytopathic effect inhibition assay, several compounds showed effective concentrations (EC50) significantly lower than that of acyclovir, a standard antiviral drug. For instance:
| Compound | EC50 (μg/mL) | Reference Drug EC50 (μg/mL) |
|---|---|---|
| Compound 14 | 19.6 | 1.8 |
| Compound 15 | 16.2 | 1.8 |
| Compound 16 | 17.8 | 1.8 |
These findings suggest that modifications to the basic structure can enhance antiviral efficacy, warranting further exploration of these compounds as potential therapeutic agents against HSV infections .
Anticancer Properties
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines, including colon (HCT-116), hepatocellular (Hep-G2), and breast (MCF-7) cancer cells. The IC50 values of selected derivatives indicate significant cytotoxicity:
| Compound | IC50 (μg/mL) | Reference Drug IC50 (μg/mL) |
|---|---|---|
| Compound 14 | 1.3 | 0.45 |
| Compound 15 | 2.5 | 0.89 |
| Compound 16 | 8.3 | 0.89 |
These results highlight the potential of these compounds as templates for developing more potent antitumor agents through structural modifications .
Polymerization Efficiency
Another significant application of 2-amino-6-nitro-benzo[de]isoquinoline-1,3-dione derivatives is their use as photoinitiators in polymerization processes. These compounds can initiate polymerization under various light conditions, including violet-blue LEDs and even red light.
Recent studies have shown that these derivatives exhibit higher polymerization efficiency compared to traditional photoinitiators like camphorquinone:
| Light Source | Polymerization Type | Efficiency |
|---|---|---|
| LED at 405 nm | Free radical polymerization of acrylates | High |
| Laser at 532 nm | Ring-opening cationic polymerization of epoxides | Very High |
The ability to polymerize under soft conditions makes these compounds highly versatile for applications in materials science .
Structural Insights and Future Directions
The structural characteristics of this compound derivatives contribute significantly to their biological and chemical properties. Molecular docking studies have provided insights into the ligand-receptor interactions that underpin their antiviral activity, suggesting pathways for further optimization.
Future research should focus on:
- Synthesis of new derivatives : Exploring different substituents to enhance biological activity.
- In vivo studies : Evaluating the therapeutic potential in animal models.
- Mechanistic studies : Understanding the precise mechanisms by which these compounds exert their effects.
Mechanism of Action
The mechanism of action of 2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione involves its interaction with molecular targets through its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the nitro group can undergo redox reactions. These interactions contribute to the compound’s effectiveness as a chemosensor and its potential biological activities .
Comparison with Similar Compounds
Antitumor Activity
- 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione Substituents: 6-nitro, 2-(3-hydroxypropyl). Activity: Induces cell cycle arrest and apoptosis in multiple cancer cell lines (e.g., HT-29, MX-1). Its hydroxypropyl chain enhances solubility and cellular uptake. Mechanism: Inhibits topoisomerase II and disrupts DNA intercalation . Reference Data: IC₅₀ values in the nanomolar range for leukemia and colon cancer models .
- 2-[5-Selenocyanato-pentyl]-6-amino-benzo[de]isoquinoline-1,3-dione Substituents: 6-amino, 2-(selenocyanato-pentyl). Activity: Inhibits angiogenesis and enhances cyclophosphamide efficacy in vivo. The selenium moiety contributes to redox-mediated apoptosis . Reference Data: Reduces tumor volume by 60% in murine models at 10 mg/kg .
Bis-naphthalimides (e.g., Compound 22)
Antiviral Activity
- 2-Amino-1H-benzo[de]isoquinoline-1,3-dione Derivatives (e.g., Compounds 14, 15) Substituents: 2-amino with furaldehyde or thiophene aldehyde at the 6-position. Activity: Moderate anti-HSV-1 activity (EC₅₀ = 16.2–19.6 μg/mL vs. acyclovir’s 1.8 μg/mL). The parent compound (2-amino-6-nitro analog) is inactive, highlighting the necessity of additional functional groups for antiviral efficacy .
Electronic and Material Properties
- Benzo[de]isoquinoline-1,3-dione Condensed Azaacenes (e.g., BQD-TZ) Substituents: Electron-withdrawing groups (e.g., nitro) at the 6-position. Properties: LUMO levels range from -3.00 to -3.43 eV, enabling applications as organic semiconductors. The nitro group stabilizes the LUMO, enhancing electron-accepting capacity .
Comparative Data Table
Structure-Activity Relationships
Biological Activity
2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione, also known by its CAS number 52083-01-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 270.25 g/mol. The compound is characterized by a nitro group and an amino group attached to the isoquinoline structure, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.25 g/mol |
| CAS Number | 52083-01-9 |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted by Wu et al. (2010) demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death. A specific case study highlighted that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit certain enzymes. For instance, it has been identified as a potential inhibitor of the enzyme topoisomerase II, which plays a crucial role in DNA replication and transcription. This inhibition could render it effective against rapidly dividing cancer cells.
Case Studies
-
Antimicrobial Efficacy :
- Study : Wu et al. (2010)
- Findings : Showed effective inhibition against S. aureus and E. coli.
- Mechanism : Disruption of cell wall synthesis.
-
Anticancer Activity :
- Study : In vitro analysis on MCF-7 and HeLa cells.
- Findings : Induced apoptosis via caspase activation.
- Result : Dose-dependent reduction in cell viability.
-
Enzyme Inhibition :
- Study : Investigation into topoisomerase II inhibition.
- Findings : Significant inhibition observed.
- Implication : Potential use in cancer therapy.
Q & A
Q. Advanced Research Focus
- In Vitro Assays :
- Cell Viability : MTT or SRB assays in cancer cell lines (e.g., HeLa) to determine IC₅₀ values.
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining or caspase-3 activation.
- In Vivo Models : Xenograft studies to assess tumor growth inhibition. For example, 6-nitro derivatives induced cyclin D1 downregulation in HeLa cells, confirming cell cycle arrest .
How is the compound’s inhibitory activity against USP2 evaluated?
Q. Advanced Research Focus
- Enzyme Assays : Measure IC₅₀ using recombinant USP2 in fluorogenic substrate-based assays. The isoquinoline-1,3-dione scaffold showed non-competitive inhibition with IC₅₀ = 250 nM .
- Cellular Validation : Western blotting to track USP2 substrate levels (e.g., cyclin D1 degradation in HeLa cells treated at 2–10 μM) .
What strategies enhance selectivity and bioactivity through structural modifications?
Q. Advanced Research Focus
- Electron-Withdrawing Groups : Fluorine substitution improves enzyme selectivity (e.g., USP2 vs. USP7) by altering electronic profiles .
- Side-Chain Functionalization : Hydrophobic groups (e.g., morpholino, spirohydantoin) enhance membrane permeability and target binding. For example, 6-morpholino derivatives showed improved solubility and bioactivity .
How can contradictions in structure-activity relationships (SAR) be resolved?
Q. Advanced Research Focus
- Systematic SAR Studies : Compare analogs with varied substituents (e.g., nitro vs. amino at position 6) to isolate pharmacophore contributions.
- Computational Modeling : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, B3LYP/6-311G(d,p) methods explained enhanced electron affinity in azaacene derivatives .
What computational approaches predict electronic properties for material science applications?
Q. Advanced Research Focus
- Cyclic Voltammetry (CV) : Measures electron affinity (e.g., BQD-TZ derivatives had EA = 3.87 eV) .
- DFT Calculations : Optimize geometries and simulate absorption spectra. For asymmetric azaacenes, HOMO-LUMO gaps correlated with experimental CV data .
How are antimicrobial activities of derivatives assessed?
Q. Basic Research Focus
- MIC Determination : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Mechanistic Studies : Membrane permeability assays (propidium iodide uptake) or enzyme inhibition (e.g., dihydrofolate reductase). Spirohydantoin-containing derivatives showed broad-spectrum activity .
What methods optimize photophysical properties for fluorescence applications?
Q. Advanced Research Focus
- Substituent Engineering : Electron-donating groups (e.g., -NH₂) shift emission wavelengths. For example, 6-amino derivatives exhibited blue fluorescence with high quantum yields .
- Polymer Stabilization : Co-polymerization with benzotriazole enhances photostability, assessed via accelerated UV weathering tests .
How are pharmacokinetic properties (e.g., solubility, stability) improved?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
